1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
“1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic compound. It contains a benzyl group, a methoxyphenyl group, a pyrrolidinone group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and methoxyphenyl groups are aromatic, the pyrrolidinone group contains a cyclic amide, and the urea group contains an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The aromatic rings might undergo electrophilic aromatic substitution, the amide groups might participate in condensation reactions, and the pyrrolidinone ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Enzyme Inhibition and Anticancer Investigations
Research into unsymmetrical 1,3-disubstituted ureas, including derivatives similar to 1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, has shown that these compounds exhibit varied levels of enzyme inhibition. Specifically, they have been tested against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, demonstrating inhibition percentages ranging broadly across these enzymes. Furthermore, these compounds have been evaluated for their anticancer potential, with certain new compounds showing significant in vitro anticancer activity against prostate cancer cell lines, highlighting their potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).
ROCK Inhibition for Cancer Treatment
Another application area is the inhibition of Rho-associated protein kinases (ROCK1 and 2), which are critical in various physiological processes, including cancer progression. Derivatives of 1,3-disubstituted ureas, particularly those with specific substitutions, have been identified as potent ROCK inhibitors. These inhibitors have shown remarkable efficacy in human lung cancer cells by suppressing the levels of phosphorylation of the ROCK substrate MYPT-1, thereby presenting a promising avenue for cancer therapy (Pireddu et al., 2012).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced enzyme inhibition. This research demonstrates the compounds' ability to interact efficiently with the enzyme's hydrophobic binding sites, potentially offering new treatments for diseases associated with acetylcholinesterase dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Future Directions
properties
IUPAC Name |
1-benzyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-17(8-10-18)23-14-16(11-19(23)24)13-22-20(25)21-12-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRTDCBIVCVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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